N-(4-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide, with the CAS number 1251585-30-4, is a synthetic compound belonging to the class of naphthyridine derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The naphthyridine scaffold has been associated with several pharmacological effects, including anticancer and antimicrobial activities.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : It could interact with DNA, potentially disrupting replication or transcription processes.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from naphthyridines have shown promising results in inhibiting the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
Naphthyridine derivatives have also demonstrated antibacterial and antifungal properties. The structure of this compound suggests potential activity against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial cell membranes.
Other Biological Activities
Additional studies have reported various other biological activities for compounds within this class:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.
- Antioxidant : The presence of specific functional groups contributes to antioxidant properties.
Case Studies
A detailed examination of the biological activity of similar naphthyridine derivatives provides insights into the potential efficacy of this compound:
- Study on Anticancer Activity : In a comparative study, several naphthyridine derivatives were tested against human cancer cell lines. Compounds with similar structures showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of naphthyridine derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-32-18-9-7-17(8-10-18)26-21(29)15-28-14-20(24(31)27-12-4-5-13-27)22(30)19-11-6-16(2)25-23(19)28/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNPRPVBWPKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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